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molecular formula C7H10N2 B8505661 Succinonitrile, isopropyl- CAS No. 1115-37-3

Succinonitrile, isopropyl-

Cat. No. B8505661
M. Wt: 122.17 g/mol
InChI Key: QZPWDZBGUWBAOQ-UHFFFAOYSA-N
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Patent
US08993574B2

Procedure details

A solution of potassium cyanide (5.81 g, 89.52 mmol) in water (12 mL) was added to a solution of ethyl 2-cyano-4-methyl-pent-2-enoate (6.5 g, 38.92 mmol) in ethanol (20 mL) at room temperature and the reaction mixture was stirred overnight. The resulting mixture was refluxed for 2 h and then cooled to room temperature. The ethanol was evaporated and the residue dissolved in dichloromethane. The dichloromethane layer was washed with water and brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 2-isopropylbutanedinitrile (3.5 g, 74%) as a liquid.
Quantity
5.81 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[C:4]([C:6](=[CH:12][CH:13]([CH3:15])[CH3:14])C(OCC)=O)#[N:5]>O.C(O)C>[CH:13]([CH:12]([CH2:6][C:4]#[N:5])[C:1]#[N:2])([CH3:14])[CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
5.81 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
6.5 g
Type
reactant
Smiles
C(#N)C(C(=O)OCC)=CC(C)C
Name
Quantity
12 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in dichloromethane
WASH
Type
WASH
Details
The dichloromethane layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)C(C#N)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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